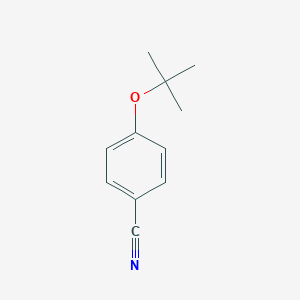

4-Tert-butoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWYCCYGVDZFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427413 | |

| Record name | 4-TERT-BUTOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185259-36-3 | |

| Record name | 4-TERT-BUTOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-tert-butoxybenzonitrile from 4-cyanophenol

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-tert-butoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the reaction, justify experimental choices, and offer a robust, self-validating protocol designed for reproducibility and high yield.

Strategic Overview: The Challenge of tert-Butylation

The target molecule, this compound, is an ether. The most fundamental method for ether synthesis is the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide.[1] In our case, this would involve the reaction of the 4-cyanophenoxide ion with a tert-butyl halide.

However, this specific transformation presents a classic challenge in organic synthesis. The use of a tertiary alkyl halide, such as tert-butyl bromide, strongly favors the E2 elimination pathway over the desired SN2 substitution, especially with a strong, unhindered base.[2] The phenoxide, while a good nucleophile, also possesses sufficient basicity to abstract a proton from a β-carbon of the tert-butyl bromide, leading to the formation of isobutylene gas as a major byproduct.

Therefore, a successful synthesis requires carefully controlled conditions that mitigate this competing elimination reaction. The protocol outlined below is a modified Williamson approach that utilizes a mild base and appropriate solvent conditions to favor the substitution pathway. This method is often referred to as O-alkylation.

The Core Mechanism: A Modified Williamson Ether Synthesis

The reaction proceeds in two primary stages: deprotonation of the phenol followed by nucleophilic attack.

-

Deprotonation: The weakly acidic phenolic proton of 4-cyanophenol is removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the potassium 4-cyanophenoxide salt. This salt is a potent nucleophile.

-

Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of the tert-butylating agent (tert-butyl bromide). Due to the steric hindrance of the tertiary electrophile, this step does not proceed via a classic SN2 backside attack. Instead, it is more likely to follow an SN1-like pathway, where a partial or full carbocation is formed from the tert-butyl bromide, which is then rapidly attacked by the phenoxide nucleophile.

The choice of an anhydrous, polar aprotic solvent is critical. Solvents like acetone or acetonitrile stabilize the charged intermediates without participating in the reaction (i.e., they do not solvate the nucleophile as strongly as protic solvents), thereby promoting the desired substitution.[2]

Safety and Reagent Handling: A Self-Validating System

Trustworthiness in any protocol begins with safety. All operations must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| 4-Cyanophenol | 767-00-0 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3][4] | Avoid creating dust. Wear gloves, safety glasses, and a lab coat.[4][5] |

| tert-Butyl Bromide | 507-19-7 | Highly flammable liquid and vapor, causes skin and eye burns, may cause respiratory irritation.[6][7][8] | Keep away from heat and ignition sources. Use spark-proof tools. Handle in a closed system if possible.[9][10] |

| Potassium Carbonate | 584-08-7 | Causes serious eye irritation and skin irritation.[11][12][13] | Hygroscopic; keep container tightly closed in a dry place. Avoid dust inhalation.[14][15] |

| Acetone | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. | Keep away from ignition sources. Use in a well-ventilated area. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[6][7] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][11] Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][16]

Detailed Experimental Protocol

This protocol is based on established methods for O-alkylation of phenols.[17]

Materials and Equipment

-

Reagents: 4-Cyanophenol (≥98%), tert-butyl bromide (99%), anhydrous potassium carbonate (powdered), acetone (ACS grade), ethyl acetate, hexane, deionized water, brine.

-

Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, Buchner funnel and filter flask, standard laboratory glassware.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (17.4 g, 125.9 mmol, 1.5 equivalents). Add 100 mL of acetone.

-

Causality: Using an excess of powdered K₂CO₃ ensures complete deprotonation of the phenol and provides a large surface area for the heterogeneous reaction. Acetone is the solvent of choice due to its polarity and inability to act as a hydrogen bond donor.

-

-

Reagent Addition: Begin stirring the suspension. Slowly add tert-butyl bromide (13.8 g, 100.7 mmol, 1.2 equivalents) to the flask dropwise over 10 minutes.

-

Causality: A slight excess of the alkylating agent ensures the reaction goes to completion. Slow addition helps to control any initial exotherm.

-

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain reflux for 8-12 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-cyanophenol spot (which is more polar) indicates reaction completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude residue in ethyl acetate (100 mL).

-

Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[18]

-

Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

-

For final purification, recrystallize the crude solid from a minimal amount of hot hexane. Cool to 0°C to maximize crystal formation, collect the crystals by vacuum filtration, and wash with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

-

Product Characterization

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 75-85% |

| Melting Point | 78-81 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160, 134, 120, 119, 105, 80, 29 |

| IR (KBr, cm⁻¹) | ~2980 (C-H), ~2225 (C≡N), ~1250 (C-O ether stretch) |

Troubleshooting and Optimization

-

Problem: Low Yield.

-

Possible Cause 1: Incomplete reaction.

-

Solution: Ensure the potassium carbonate is finely powdered and completely anhydrous. Extend the reflux time and monitor carefully by TLC.

-

-

Possible Cause 2: Significant elimination side reaction.

-

Solution: Ensure the reaction temperature does not significantly exceed the reflux temperature of acetone. A lower reaction temperature could be attempted with a more polar solvent like acetonitrile, though this may require longer reaction times.

-

-

-

Problem: Product is oily or fails to crystallize.

-

Possible Cause: Presence of unreacted starting material or byproducts.

-

Solution: The crude product may require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient if recrystallization is ineffective.

-

-

Conclusion

The synthesis of this compound from 4-cyanophenol via a modified Williamson ether synthesis is a reliable and scalable process when reaction conditions are carefully controlled. By understanding the competing elimination pathway and taking steps to mitigate it—namely, the use of a moderate base and a polar aprotic solvent—researchers can achieve high yields of the desired product. The protocol described herein provides a robust framework for obtaining this valuable chemical intermediate with high purity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. msds.nipissingu.ca [msds.nipissingu.ca]

- 10. echemi.com [echemi.com]

- 11. ineos.com [ineos.com]

- 12. fishersci.com [fishersci.com]

- 13. redox.com [redox.com]

- 14. carlroth.com [carlroth.com]

- 15. chemos.de [chemos.de]

- 16. chemicalbook.com [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Williamson Ether Synthesis of 4-tert-butoxybenzonitrile: Navigating the SN2/E2 Competition

Foreword: Beyond the Textbook Reaction

The Williamson ether synthesis is a cornerstone of organic chemistry, celebrated for its reliability in forming ether linkages.[1][2] Developed in 1850, its fundamental principle—the SN2 reaction between an alkoxide and an alkyl halide—remains one of the most robust methods for ether preparation.[2][3] However, applying this classic transformation to sterically demanding substrates, such as in the synthesis of 4-tert-butoxybenzonitrile, moves beyond simple textbook examples and into the realm of practical, real-world chemical challenges.

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of steps, instead providing a deep, mechanistic exploration of the synthesis of this compound. We will dissect the critical SN2 versus E2 competition inherent in this reaction, explain the causality behind reagent selection and reaction conditions, and present a detailed, self-validating protocol designed for success in a modern laboratory setting.

Strategic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound presents two theoretical Williamson disconnections. The viability of each path hinges on the foundational principles of the bimolecular nucleophilic substitution (SN2) mechanism.[1][4]

-

Path A: Disconnection at the aryl C-O bond, suggesting a reaction between a tert-butoxide nucleophile and a 4-halobenzonitrile. This path is immediately invalidated. The SN2 mechanism requires a backside attack on the electrophilic carbon, a trajectory that is impossible on an sp²-hybridized aromatic carbon.[1]

-

Path B: Disconnection at the alkyl C-O bond, proposing a reaction between a 4-cyanophenoxide nucleophile and a tert-butyl halide. This is the only plausible Williamson approach. However, it introduces the central challenge of this synthesis: the use of a tertiary alkyl halide.

Tertiary alkyl halides are notoriously poor substrates for SN2 reactions due to severe steric hindrance around the electrophilic carbon, which prevents the nucleophile's approach.[1][5] Instead, they strongly favor the competing E2 (elimination) pathway, where the "nucleophile" acts as a base, abstracting a proton to form an alkene.[1][4][5] Therefore, the successful synthesis of this compound via this route is not a given; it is an exercise in carefully controlling reaction parameters to favor the desired substitution over the facile elimination.

Mechanistic Deep Dive: A Tale of Two Pathways

The reaction proceeds in two distinct stages, with the second stage being a critical competition between the desired product formation and a major side reaction.

Stage 1: Generation of the Nucleophile (4-cyanophenoxide)

The first step is the deprotonation of 4-cyanophenol to form the potent 4-cyanophenoxide nucleophile.

-

Substrate Acidity: 4-Cyanophenol is significantly more acidic (pKa ≈ 7.97) than phenol (pKa ≈ 10).[6][7] The powerful electron-withdrawing cyano group (-C≡N) at the para position stabilizes the negative charge of the conjugate base (the phenoxide) through resonance, facilitating the removal of the hydroxyl proton.[8]

-

Choice of Base: An ideal base for this step must be strong enough to deprotonate the phenol completely and irreversibly, yet be a poor nucleophile itself to avoid unwanted side reactions. Sodium hydride (NaH) is an exemplary choice.[9][10] It is a super-strong, non-nucleophilic base that reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂).[5] The evolution of H₂ gas, which bubbles out of the solution, drives the acid-base equilibrium to completion according to Le Châtelier's principle, ensuring quantitative formation of the nucleophile.[1][10]

Stage 2: The SN2 vs. E2 Crossroads

Once the 4-cyanophenoxide is formed, the introduction of tert-butyl bromide initiates a competition between two pathways:

-

Desired Pathway (SN2 - Substitution): The oxygen anion of the 4-cyanophenoxide acts as a nucleophile, attacking the electrophilic tertiary carbon of tert-butyl bromide. This backside attack displaces the bromide leaving group in a concerted step to form the C-O bond of the target ether, this compound. Due to steric hindrance, this pathway is inherently slow and unfavorable.[1][3]

-

Competing Pathway (E2 - Elimination): The 4-cyanophenoxide, also a reasonably strong base, abstracts a β-hydrogen from one of the methyl groups of tert-butyl bromide. This simultaneously induces the formation of a double bond and the ejection of the bromide leaving group, yielding isobutylene as a gaseous byproduct and regenerating 4-cyanophenol. This pathway is kinetically favored for tertiary halides.[1][11]

To maximize the yield of the desired ether, the experimental conditions must be optimized to suppress the E2 pathway. While complete suppression is unlikely, factors like solvent and temperature play a crucial role. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they solvate the sodium cation while leaving the phenoxide anion highly reactive and available for nucleophilic attack.[1][11]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to maximize the yield of the desired SN2 product. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 4-Cyanophenol | 767-00-0 | 119.12 | 5.00 g | 41.97 | 1.0 |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 2.02 g | 50.36 | 1.2 |

| tert-Butyl Bromide | 507-19-7 | 137.02 | 7.48 mL | 62.96 | 1.5 |

| Anhydrous DMF | 68-12-2 | 73.09 | 100 mL | - | - |

Safety Precautions

-

Sodium Hydride (NaH): Water-reactive and flammable. Reacts violently with water to liberate highly flammable hydrogen gas.[12][13] All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[12][14]

-

tert-Butyl Bromide: Flammable liquid and irritant. Handle in a well-ventilated chemical fume hood.

-

DMF: A potential reproductive toxin. Avoid skin contact and inhalation. Use in a chemical fume hood.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve 4-cyanophenol (5.00 g, 41.97 mmol) in anhydrous DMF (100 mL).

-

Nucleophile Formation (Checkpoint 1): While stirring the solution at 0 °C (ice bath), carefully add the sodium hydride (60% dispersion in mineral oil, 2.02 g, 50.36 mmol) in small portions over 20-30 minutes.

-

Observation: Vigorous bubbling (hydrogen gas evolution) will be observed upon addition of NaH.

-

Validation: Continue stirring at 0 °C for 1 hour after the addition is complete. The reaction is considered complete when gas evolution has ceased, indicating the full formation of the sodium 4-cyanophenoxide.

-

-

Alkylation (Checkpoint 2): While maintaining the temperature at 0 °C, add tert-butyl bromide (7.48 mL, 62.96 mmol) dropwise via syringe over 15 minutes. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring (Checkpoint 3): Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent.

-

Validation: The reaction is complete when the spot corresponding to 4-cyanophenol (visualized by UV light) has been completely consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of cold water.

-

Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford the pure product.

-

-

Product Characterization:

-

The final product, this compound, should be a white solid or colorless oil.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Theoretical Yield | 7.44 g |

| Expected Actual Yield | 45-60% (due to E2 competition) |

| Appearance | White Crystalline Solid |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

Spectroscopic Data

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.59 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 1.41 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.8, 133.9, 120.1, 119.2, 104.9, 79.5, 31.8, 28.9 |

| FT-IR (cm⁻¹) | ~2225 (C≡N stretch), ~1250 (C-O ether stretch) |

| MS (EI) | m/z (%) = 175 (M⁺), 160 ([M-CH₃]⁺) |

Concluding Remarks

The Williamson ether synthesis of this compound is a prime example of how a classic reaction can present significant modern challenges. The inherent competition between the desired SN2 pathway and the facile E2 elimination pathway for tertiary substrates necessitates a deep understanding of reaction mechanisms and careful control over experimental conditions. By employing a strong, non-nucleophilic base like sodium hydride for quantitative nucleophile generation and maintaining controlled conditions during the alkylation step, researchers can successfully navigate this competition. The protocol outlined in this guide provides a robust and validated framework for achieving this challenging transformation, underscoring the principle that true expertise lies not in knowing the reaction, but in knowing how to control it.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chembk.com [chembk.com]

- 7. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. alkalimetals.com [alkalimetals.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-tert-Butoxybenzonitrile

Abstract

This technical guide provides an in-depth analysis of 4-tert-butoxybenzonitrile (CAS No. 185259-36-3), a key aromatic intermediate with growing significance in pharmaceutical and materials science research. The document details the compound's fundamental chemical identity, core physicochemical properties, and extensive spectroscopic profile. As a Senior Application Scientist, this guide moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure—specifically its para-substituted tert-butoxy and nitrile functional groups—and its observable properties. Included are detailed, field-proven protocols for empirical data acquisition via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with workflow visualizations. This whitepaper is designed to serve as an essential resource for researchers, chemists, and drug development professionals, providing the foundational knowledge required for the effective application and characterization of this versatile compound.

Introduction

Overview of this compound

This compound is an organic compound featuring a benzonitrile core functionalized with a tert-butoxy group at the para-position.[1] This unique substitution pattern, combining a bulky, electron-donating ether group with an electron-withdrawing nitrile moiety, imparts a distinct set of chemical and physical properties. These characteristics make it a valuable building block and synthetic intermediate in various chemical transformations.[1]

Relevance in Chemical Research and Drug Development

The utility of this compound in advanced chemical synthesis is notable. The nitrile functional group (-C≡N) is a versatile handle for conversion into other key functionalities such as amines, carboxylic acids, and tetrazoles, the last of which is a common bioisostere for carboxylic acids in medicinal chemistry. Furthermore, this compound has been identified as an effective organocatalyst, capable of mediating the transformation of aryl iodides into aryl radicals for use in reactions such as the synthesis of α-amino nitriles.[1][2] This catalytic activity, coupled with its role as a structural scaffold, positions this compound as a compound of significant interest for professionals in drug discovery and process development.

Chemical Identity and Structure

Nomenclature and Identifiers

Proper identification is the cornerstone of scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(tert-butoxy)benzonitrile | [1] |

| CAS Number | 185259-36-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| InChI | InChI=1/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | [1] |

| SMILES | CC(C)(C)Oc1ccc(cc1)C#N | [1][2] |

Molecular Structure

The molecular architecture of this compound consists of a planar benzene ring with two substituents in a para- (1,4) arrangement. This substitution pattern results in a molecule with C2v symmetry, which has direct implications for its spectroscopic signature, particularly in NMR.

-

tert-Butoxy Group (-OC(CH₃)₃): A bulky, sterically hindering group that is also electron-donating through resonance (lone pairs on the oxygen) and induction.

-

Nitrile Group (-C≡N): A linear, electron-withdrawing group that is highly polar and serves as a key reactive site.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, storage, and application in reaction chemistry.

Physical State and Appearance

At ambient temperature, this compound is described as a colorless to pale yellow liquid or solid.[1] This suggests a melting point close to room temperature, a common characteristic for moderately sized, semi-rigid organic molecules.

Solubility Profile

The compound's solubility is dictated by its dual hydrophobic and polar nature.

-

Aqueous Solubility: Due to the large hydrophobic surface area of the benzene ring and the tert-butyl group, it is expected to be sparingly soluble in water.[1]

-

Organic Solubility: It exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate.[1]

Insight from the Scientist: The choice of solvent for a reaction or analysis is critical. For NMR analysis, deuterated chloroform (CDCl₃) is an excellent choice due to its ability to readily dissolve the analyte without obscuring key regions of the proton spectrum. For reaction chemistry, a more polar aprotic solvent like acetonitrile or DMF may be suitable, depending on the other reagents involved.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the most prominent and diagnostic peak is the nitrile stretch, which appears in a relatively uncluttered region of the spectrum. Its presence is a strong confirmation of the compound's identity.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| ~2980 | Aliphatic C-H Stretch (tert-butyl) | Strong |

| ~2225 | Nitrile (C≡N) Stretch | Strong, Sharp |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Medium |

| ~1250 | Aryl-O (Ether) Stretch | Strong |

Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

-

Data Acquisition: Lower the press arm to apply consistent pressure. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the final spectrum, which is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Visualization of the IR Analysis Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for elucidating the precise carbon-hydrogen framework of an organic molecule. The para-substitution of this compound leads to a highly simplified and predictable ¹H NMR spectrum, characterized by a classic AA'BB' system (appearing as two doublets) in the aromatic region and a sharp, intense singlet for the nine equivalent tert-butyl protons.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | Doublet | 2H | Aromatic protons ortho to -CN |

| ~6.95 | Doublet | 2H | Aromatic protons ortho to -OᵗBu |

| ~1.35 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C-O (Aromatic) |

| ~134 | CH (Aromatic, ortho to -CN) |

| ~119 | C≡N (Nitrile) |

| ~115 | CH (Aromatic, ortho to -OᵗBu) |

| ~105 | C-CN (Aromatic) |

| ~80 | C-O (tert-Butyl quaternary) |

| ~29 | -CH₃ (tert-Butyl) |

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal from the solvent, and then shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the proton spectrum. A standard pulse program with 8-16 scans is usually sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is standard. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectra for analysis.

Visualization of the NMR Analysis Workflow:

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) is expected to produce a clear molecular ion peak. The most characteristic fragmentation pathway involves the cleavage of the ether bond, leading to a highly stable tert-butyl cation or the loss of neutral isobutylene, which is often a dominant process for tert-butyl ethers.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Identity | Significance |

|---|---|---|

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical (alpha-cleavage) |

| 119 | [M - C₄H₈]⁺ | Loss of neutral isobutylene |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI mode, it is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance, resulting in the final mass spectrum.

Visualization of the GC-MS Analysis Workflow:

Safety and Handling

Trustworthiness: While a complete GHS classification for this compound is not widely published, its structure as an aromatic nitrile warrants careful handling. Related benzonitrile compounds often carry warnings for acute toxicity and irritation.[5] Therefore, adherence to stringent laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally distinct and synthetically valuable compound. Its physicochemical properties are a direct consequence of the interplay between its bulky, electron-rich tert-butoxy group and its linear, electron-poor nitrile group on an aromatic scaffold. This guide has provided a comprehensive overview of its chemical identity, physical properties, and a detailed, predictive spectroscopic profile. The experimental protocols and workflows included herein represent industry-standard methodologies for the robust characterization of this and similar molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of these foundational properties is the critical first step toward innovative applications and discoveries.

References

A Senior Application Scientist's Guide to the Solubility of 4-tert-butoxybenzonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Research

In the realm of drug discovery and development, understanding the solubility of a compound is not merely a perfunctory checkbox; it is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. 4-tert-butoxybenzonitrile, a versatile intermediate in the synthesis of various pharmaceutical agents, presents a unique solubility profile that warrants a detailed investigation.[1] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical underpinnings and practical methodologies for determining the solubility of this compound. We will move beyond simple data reporting, delving into the causality of its solubility behavior and equipping you with the tools to predict and experimentally verify its performance in a range of organic solvents.

Physicochemical Profile of this compound: The "Why" Behind its Solubility

To comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule consists of a benzonitrile core, a polar aromatic ring with a nitrile (-C≡N) group, and a nonpolar, bulky tert-butoxy group (-O-C(CH₃)₃) at the para position. This amalgamation of polar and nonpolar moieties dictates its interactions with various solvents.

The nitrile group imparts a significant dipole moment, rendering this part of the molecule capable of dipole-dipole interactions and hydrogen bonding with appropriate solvents. Conversely, the tert-butoxy group is sterically hindering and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. The overall solubility is a delicate balance of these competing characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| General Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

Theoretical Framework for Predicting Solubility: A Data-Driven Approach

In the absence of extensive empirical solubility data for this compound, a predictive approach grounded in established chemical principles is invaluable. The adage "like dissolves like" serves as our foundational concept, where solutes dissolve best in solvents with similar polarity and intermolecular forces.[2]

The Role of Solvent Polarity

The polarity of a solvent, often quantified by its dielectric constant or relative polarity index, is a primary determinant of its ability to dissolve a given solute.[3][4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the nitrile group in this compound. The alkyl chains of these alcohols can also interact favorably with the tert-butoxy group. Consequently, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments that can interact with the polar nitrile group. The lack of acidic protons for hydrogen donation is compensated by strong dipole-dipole interactions. Moderate to good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the hydrophobic tert-butoxy group and the phenyl ring of this compound through London dispersion forces. The polar nitrile group may limit miscibility, leading to lower solubility compared to polar solvents.

Table of Solvent Properties for Solubility Prediction:

| Solvent | Polarity Type | Dielectric Constant (ε) at 20°C | Relative Polarity |

| Hexane | Nonpolar | 1.88 (25°C) | 0.009 |

| Toluene | Nonpolar | 2.38 | 0.099 |

| Diethyl Ether | Polar Aprotic | 4.34 | 0.117 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 0.228 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 0.207 |

| Acetone | Polar Aprotic | 20.7 (25°C) | 0.355 |

| Ethanol | Polar Protic | 24.55 (25°C) | 0.654 |

| Methanol | Polar Protic | 32.70 (25°C) | 0.762 |

| Acetonitrile | Polar Aprotic | 37.5 | 0.460 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 0.444 |

| Water | Polar Protic | 80.1 | 1.000 |

Data compiled from various sources.[3][5][6][7]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

For a more nuanced prediction, we turn to Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of the solute (this compound) and the solvent can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Workflow for Predicting Solubility using HSP:

Caption: Predictive workflow using Hansen Solubility Parameters.

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for definitive quantitative data, rigorous experimental determination is essential. The isothermal shake-flask method is the gold standard for its reliability in achieving thermodynamic equilibrium.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation. b. Accurately add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary studies to confirm the time to equilibrium.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

-

Sampling and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. c. Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: a. Analyze the diluted samples using a validated HPLC or GC method. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Determine the concentration of this compound in the saturated solution from the calibration curve.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Standard workflow for the shake-flask solubility method.

Data Interpretation and Application in Drug Development

The quantitative solubility data obtained from these experiments is critical for several stages of drug development:

-

Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization based on solubility at different temperatures.

-

Formulation Development: Designing stable and effective dosage forms, particularly for liquid formulations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Computational Model Validation: Using experimental data to refine and validate theoretical solubility models.

The nitrile group in compounds like this compound is a key pharmacophore in many modern pharmaceuticals, and understanding its solubility is integral to harnessing its therapeutic potential.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in a wide array of organic solvents is currently limited, this guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. By integrating an understanding of its molecular structure with established theoretical principles and a meticulous experimental protocol, researchers can confidently navigate the challenges of working with this important pharmaceutical intermediate. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data essential for advancing drug discovery and development programs.

References

- 1. CAS 185259-36-3: this compound | CymitQuimica [cymitquimica.com]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. atamankimya.com [atamankimya.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Crystal Structure of 4-tert-butoxybenzonitrile: A Case Study in Structural Elucidation

For Immediate Release

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-tert-butoxybenzonitrile. While a definitive, publicly available crystal structure for this specific compound has not been identified in crystallographic databases at the time of this writing, this document serves as a detailed roadmap for its determination and analysis. It is intended for researchers, scientists, and drug development professionals engaged in solid-state chemistry and materials science. The guide will detail the hypothetical pathway to elucidate the crystal structure, from synthesis and crystal growth to advanced X-ray diffraction techniques and interpretation of the resulting data.

Introduction: The Significance of Crystal Structure in Molecular Design

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and other functional organic molecules, understanding the crystal structure is paramount. It dictates critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. This compound, with its aromatic core, electron-withdrawing nitrile group, and bulky tert-butoxy substituent, presents an interesting case for studying how molecular architecture influences solid-state packing. The bulky tert-butoxy group, in particular, is expected to play a significant role in the intermolecular interactions and overall crystal packing, potentially leading to unique polymorphic forms.

Synthesis and Crystal Growth of this compound

The first crucial step in crystal structure determination is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-cyanophenol with a tert-butylating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-cyanophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide.

-

Tert-butylation: A tert-butylating agent, such as 2-tert-butyl-1,3-diisopropylisourea, is added to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction: The Definitive Technique for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[1]

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[3]

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are also integrated.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Diagram of the Single-Crystal X-ray Diffraction Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Predicted Molecular and Crystal Structure of this compound

Based on the known structures of similar molecules, such as 4-methoxybenzonitrile, we can predict some key features of the molecular and crystal structure of this compound.

Molecular Geometry

The molecule is expected to have a planar benzonitrile core. The tert-butoxy group will introduce significant steric bulk. The C-O-C bond angle of the tert-butoxy group will likely be slightly larger than the ideal tetrahedral angle due to steric repulsion between the methyl groups and the benzene ring.

Table 1: Predicted Key Geometric Parameters of this compound

| Parameter | Predicted Value Range | Rationale |

| C≡N bond length | 1.14 - 1.16 Å | Typical for aromatic nitriles. |

| Benzene ring C-C bond lengths | 1.38 - 1.40 Å | Aromatic character. |

| C(aromatic)-O bond length | 1.36 - 1.38 Å | sp² C-O single bond. |

| O-C(tert-butyl) bond length | 1.45 - 1.48 Å | sp³ C-O single bond. |

| C(aromatic)-C(nitrile) bond length | 1.44 - 1.46 Å | Single bond between sp² and sp carbons. |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a balance of intermolecular forces.

-

Dipole-Dipole Interactions: The polar nitrile group will likely lead to antiparallel dipole-dipole interactions between neighboring molecules.

-

C-H···N Hydrogen Bonds: Weak C-H···N hydrogen bonds involving the aromatic C-H groups and the nitrogen atom of the nitrile group are expected to play a role in stabilizing the crystal lattice.

-

van der Waals Forces: The bulky, hydrophobic tert-butyl groups will likely engage in significant van der Waals interactions, influencing the overall packing efficiency. The steric hindrance from these groups may prevent close π-π stacking of the benzene rings.

Diagram of Potential Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties. This guide has outlined a comprehensive approach to achieving this, from chemical synthesis and crystal growth to the application of single-crystal X-ray diffraction. The insights gained from such a study would be invaluable for its potential applications in materials science and drug development, providing a clear example of how fundamental crystallographic studies underpin advances in these fields.

References

A Quantum Chemical Guide to 4-tert-butoxybenzonitrile: Unveiling Molecular Properties for Advanced Research

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-tert-butoxybenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we will elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step computational protocols. We will explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), vibrational frequencies, and predicted NMR and UV-Vis spectra. The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust foundation for further in-silico investigation and rational molecular design.

Introduction: The Significance of this compound and the Power of In-Silico Analysis

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a bulky tert-butoxy group and a polar nitrile moiety on a benzene ring, imparts unique electronic and steric properties. These characteristics make it a valuable precursor in the development of novel pharmaceuticals and functional materials. For instance, derivatives of substituted benzonitriles have been explored for their potential as enzyme inhibitors and in the creation of liquid crystals. A notable application of a structurally related compound, 4-tert-butyl-2-hydroxybenzonitrile, is as a key intermediate in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the management of neuropathic pain.[1]

To rationally design new molecules based on the this compound scaffold, a deep understanding of its intrinsic molecular properties is paramount. Quantum chemical calculations offer a powerful, non-empirical approach to gain this understanding.[2] By solving approximations of the Schrödinger equation, we can predict a wide array of molecular characteristics, including equilibrium geometries, electronic structure, and spectroscopic signatures.[3][4] This in-silico approach not only complements experimental data but also provides insights into transient states and properties that are difficult or impossible to measure empirically.[3]

This guide will focus on the application of Density Functional Theory (DFT), a widely used quantum chemical method that balances computational cost with accuracy for medium-sized organic molecules.[5][6][7] We will employ the popular B3LYP hybrid functional, which has a long-standing track record of providing reliable results for a wide range of chemical systems.[8][9]

Computational Methodology: A Framework for Rigorous Analysis

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Here, we outline a robust methodology for the quantum chemical characterization of this compound.

Software Selection

A variety of quantum chemistry software packages are available, each with its own strengths. For the calculations described in this guide, the Gaussian suite of programs is a suitable choice, as it is a versatile and widely used tool in the computational chemistry community.[2][3][10] GaussView can be used as a graphical interface to build the initial molecular structure and visualize the results.[11]

Geometry Optimization: Finding the Most Stable Conformation

The first and most critical step in any quantum chemical calculation is to determine the molecule's equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Protocol for Geometry Optimization:

-

Build the initial structure: Construct the 3D model of this compound using a molecular editor like GaussView.

-

Select the theoretical level: Choose the DFT method, specifically the B3LYP functional.

-

Choose the basis set: The 6-311++G(d,p) basis set is an excellent choice for this type of molecule. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.[12] The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more accurate description of bonding environments.[13][14]

-

Perform the optimization: Run the geometry optimization calculation. The successful completion of this step yields the coordinates of the minimum energy structure.

Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra

Following geometry optimization, a vibrational frequency analysis must be performed. This calculation serves two crucial purposes:

-

Confirmation of a true minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry must be further optimized.

-

Prediction of infrared (IR) and Raman spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. This is invaluable for interpreting experimental spectroscopic data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.[15]

Protocol for Vibrational Frequency Analysis:

-

Use the optimized geometry: The frequency calculation must be performed on the optimized structure obtained in the previous step.

-

Maintain the same level of theory: Use the B3LYP functional and the 6-311++G(d,p) basis set.

-

Execute the frequency calculation: Run the calculation and analyze the output to confirm the absence of imaginary frequencies and to obtain the predicted vibrational modes.

Diagram of the Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Molecular Structure and Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory provides the most stable three-dimensional arrangement of the atoms in this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These theoretical values can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model. For instance, studies on benzonitrile derivatives show that the bond lengths within the aromatic ring and the C≡N triple bond are sensitive to the electronic effects of the substituents.[15]

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(phenyl) | ~1.39 - 1.40 | |

| C(phenyl)-C(nitrile) | ~1.44 | |

| C≡N | ~1.16 | |

| C(phenyl)-O | ~1.37 | |

| O-C(tert-butyl) | ~1.45 | |

| Bond Angles (°) | ||

| C-C-C (in phenyl ring) | ~119 - 121 | |

| C(phenyl)-C-N | ~179 | |

| C(phenyl)-O-C(tert-butyl) | ~120 | |

| Dihedral Angles (°) | ||

| C-C-O-C | ~0 or 180 |

Note: These are representative values. The actual output will provide precise figures for each bond and angle.

Electronic Properties: Reactivity and Interaction Hotspots

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[16] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[17] A smaller gap suggests that the molecule is more reactive.[17] These calculations are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.[18]

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the butoxy group, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is likely to be distributed over the nitrile group and the aromatic ring, highlighting these regions as susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The calculated energy gap provides a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding intermolecular interactions, particularly in the context of drug design.[19][20] It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential.[21] This map is crucial for predicting how a molecule will interact with other molecules, such as a receptor binding site.[19][22]

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack or for forming hydrogen bonds as an acceptor. In this compound, the most negative potential is expected around the nitrogen atom of the nitrile group and the oxygen atom of the butoxy group.

-

Positive Potential Regions (Blue): These are electron-deficient regions, susceptible to nucleophilic attack. The hydrogen atoms of the benzene ring and the tert-butyl group will exhibit positive electrostatic potential.

The MEP analysis provides a "pharmacophore" that condenses information about the electrostatic forces governing molecular recognition.[19]

Diagram of Key Molecular Properties

Caption: The relationship between the molecular structure, electronic properties, and predicted spectroscopic signatures.

Spectroscopic Properties: The In-Silico Fingerprints

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts is a valuable aid in assigning experimental spectra.[23][24][25] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso.[26]

Protocol for NMR Chemical Shift Prediction:

-

Use the optimized geometry: The calculation should be performed on the B3LYP/6-311++G(d,p) optimized structure.

-

Employ the GIAO method: Specify the GIAO keyword in the calculation setup.

-

Calculate shielding constants: Run the calculation to obtain the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

-

Convert to chemical shifts: Use the calculated shielding constant for TMS at the same level of theory to compute the chemical shifts.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C(nitrile) | [Value] | H(phenyl, ortho to -CN) | [Value] |

| C(phenyl, ipso to -CN) | [Value] | H(phenyl, ortho to -OBut) | [Value] |

| C(phenyl, ortho to -CN) | [Value] | H(tert-butyl) | [Value] |

| C(phenyl, ortho to -OBut) | [Value] | ||

| C(phenyl, ipso to -OBut) | [Value] | ||

| C(tert-butyl, quaternary) | [Value] | ||

| C(tert-butyl, methyl) | [Value] |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and predicting UV-Vis absorption spectra.[27][28][29] This method provides information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Protocol for UV-Vis Spectrum Prediction:

-

Use the optimized ground-state geometry: The TD-DFT calculation is performed on the previously optimized structure.

-

Specify the TD-DFT method: Include the TD keyword in the calculation input. It is often beneficial to use a long-range corrected functional like CAM-B3LYP for excited-state calculations to obtain more accurate results.[30]

-

Request a sufficient number of excited states: To simulate the spectrum over a relevant wavelength range, it is necessary to calculate a reasonable number of electronic transitions (e.g., 20-30 states).

-

Simulate the spectrum: The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths for each transition. This data can be convoluted with Gaussian functions to generate a smooth theoretical spectrum.[31]

Table 4: Predicted Electronic Transitions (TD-DFT)

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | [Value] | [Value] | e.g., HOMO → LUMO |

| S₀ → S₂ | [Value] | [Value] | e.g., HOMO-1 → LUMO |

| S₀ → S₃ | [Value] | [Value] | e.g., HOMO → LUMO+1 |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. The detailed protocols for geometry optimization, vibrational analysis, HOMO-LUMO analysis, MEP mapping, and NMR/UV-Vis spectra prediction provide a practical roadmap for computational studies. The data generated from these calculations serves as a valuable foundation for understanding the reactivity of this compound, interpreting experimental findings, and guiding the rational design of new molecules for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Gaussian | UMD Software Catalog [swcatalog.umd.edu]

- 3. ritme.com [ritme.com]

- 4. prezi.com [prezi.com]

- 5. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 7. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 11. nyu.edu [nyu.edu]

- 12. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. ossila.com [ossila.com]

- 17. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 18. HOMO and LUMO - Protheragen [wavefunction.protheragen.ai]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. MEP [cup.uni-muenchen.de]

- 22. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 23. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. books.rsc.org [books.rsc.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 29. pubs.acs.org [pubs.acs.org]

- 30. atomistica.online [atomistica.online]

- 31. researchgate.net [researchgate.net]

The Electronic Landscape of Substituted Benzonitriles: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction

Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a variously substituted benzene ring, represent a class of molecules of immense importance across the scientific spectrum.[1] Their unique electronic and chemical properties make them indispensable building blocks in organic synthesis and pivotal scaffolds in medicinal chemistry and materials science.[1][2] In the pharmaceutical realm, the benzonitrile moiety is a privileged structure, found in numerous therapeutic agents for oncology, virology, and microbiology.[3] Its utility stems from its role as a versatile synthetic handle and its specific physicochemical properties, such as its ability to act as a hydrogen bond acceptor and serve as a bioisostere for other functional groups.[3][4]

The reactivity, binding affinity, and pharmacokinetic profile of these molecules are not static; they are exquisitely controlled by the electronic properties of the benzonitrile core, which can be finely tuned by the nature and position of substituents on the aromatic ring.[5] Understanding how substituents modulate the electron density of the ring and the nitrile group is therefore paramount for the rational design of novel drugs and advanced materials.[5][6] This guide provides a comprehensive exploration of the electronic properties of substituted benzonitriles, detailing the theoretical underpinnings, key experimental characterization techniques, and the direct application of this knowledge in the field of drug discovery.

The Benzonitrile Core: An Electronic Overview

The defining feature of benzonitrile is the powerful electron-withdrawing nature of the cyano group. This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom of the nitrile and, by extension, from the attached benzene ring through the sigma (σ) bond framework.

-

Resonance Effect (-M/-R): The π-system of the nitrile group can accept electron density from the aromatic ring's π-system. This delocalization further depletes the electron density of the ring, particularly at the ortho and para positions.[7]

This intrinsic electron deficiency makes the nitrile carbon electrophilic and influences the reactivity of the entire molecule.[5] The modulation of this electronic landscape through the addition of other substituents is the key to unlocking the vast chemical and biological potential of this molecular class.

Modulating the Core: Substituent Effects and the Hammett Equation

The electronic character of a substituted benzonitrile is a direct consequence of the interplay between the inherent properties of the nitrile and the effects of the other ring substituents. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[5]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) donate electron density to the aromatic ring, primarily through a strong positive resonance effect (+M/+R). This partially counteracts the withdrawing effect of the nitrile group, increasing the overall electron density of the π-system.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) further withdraw electron density from the ring through strong inductive (-I) and/or resonance (-M/-R) effects, amplifying the electron-poor nature of the molecule.[2][8]

The following diagram illustrates the logical flow of how substituents impact the electronic properties and subsequent reactivity and biological function of the benzonitrile scaffold.

Caption: Logical flow of substituent effects on the properties of benzonitriles.

Quantifying Substituent Effects: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a powerful quantitative framework for correlating reaction rates and equilibria with substituent electronic effects.[9] It takes the form:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent.

-

ρ (rho) is the reaction constant , which describes the sensitivity of a given reaction to substituent effects.[9]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (buildup of negative charge in the transition state), as seen in the hydration of benzonitriles.[5][10] Hammett plots, which graph log(k/k₀) versus σ, provide linear correlations that are invaluable for mechanistic elucidation.[10][11][12]

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Nature |

| -NH₂ | -0.16 | -0.66 | Strong EDG (Resonance) |

| -OH | +0.12 | -0.37 | EDG (Resonance) |

| -OCH₃ | +0.12 | -0.27 | EDG (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak EDG (Inductive/Hyperconjugation) |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | EWG (Inductive) > EDG (Resonance) |

| -Cl | +0.37 | +0.23 | EWG (Inductive) > EDG (Resonance) |

| -CF₃ | +0.43 | +0.54 | Strong EWG (Inductive) |

| -CN | +0.56 | +0.66 | Strong EWG (Inductive/Resonance) |

| -NO₂ | +0.71 | +0.78 | Strong EWG (Inductive/Resonance) |

| Caption: Table 1. Hammett constants for common substituents. |

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the electronic properties of substituted benzonitriles.

Vibrational Spectroscopy (FTIR)